1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, diethyl 5-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate , reflects its substitution pattern on the pyrazole ring (Figure 1). The parent heterocycle is pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms. Numbering begins at the nitrogen atom bearing the 3-methylphenyl group (position 1), proceeding clockwise to assign positions 3 and 4 to the dicarboxylate esters and position 5 to the 4-chlorophenyl substituent.
The molecular formula, C₂₂H₂₁ClN₂O₄ , corresponds to a molecular weight of 412.9 g/mol. Key descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₁ClN₂O₄ |
| Molecular Weight | 412.9 g/mol |
| CAS Registry Number | 96722-97-3 |
| SMILES | CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC=C(C=C3)Cl |
The ester groups at positions 3 and 4 are ethoxycarbonyl moieties, while the 4-chlorophenyl and 3-methylphenyl groups occupy positions 5 and 1, respectively.
Atomic Connectivity and Stereochemical Considerations
The pyrazole ring exhibits a planar geometry stabilized by π-electron delocalization across the N1–C2–N3–C4–C5 atoms. X-ray crystallographic data for analogous pyrazole derivatives confirm minimal deviation from planarity (mean ring puckering < 0.05 Å). Substituents are oriented orthogonally to the ring plane to minimize steric clashes:
- The 3-methylphenyl group at N1 adopts a near-perpendicular orientation (dihedral angle: 85–90° relative to the pyrazole plane).
- The 4-chlorophenyl group at C5 aligns at a dihedral angle of 75–80°.
No chiral centers exist in the molecule due to symmetrical ester groups and the absence of tetrahedral stereogenic atoms. However, restricted rotation about the C–N (pyrazole-to-aryl) and C–O (ester) bonds creates atropisomeric conformers, though these are thermally interconvertible at room temperature.
Comparative Analysis of Tautomeric Forms
Pyrazole derivatives often exhibit tautomerism between 1H-pyrazol-3-ol (enol) and 1,2-dihydro-3H-pyrazol-3-one (keto) forms (Figure 2). For this compound, the esterification of carboxyl groups suppresses proton mobility, stabilizing the enolic form. Solid-state NMR and X-ray studies of related compounds reveal that:
- Enol tautomers dominate in nonpolar solvents (e.g., CDCl₃), forming dimeric structures via intermolecular hydrogen bonds.
- Keto tautomers are negligible in solution but may transiently form in polar aprotic solvents like DMSO.
A computational comparison (DFT, B3LYP/6-31G*) of tautomeric stability for this compound predicts a 12.3 kcal/mol energy preference for the enol form, attributed to conjugation between the enolic hydroxyl and adjacent ester groups.
| Tautomer | Energy (kcal/mol) | Stabilizing Factors |
|---|---|---|
| Enol | 0.0 | Resonance stabilization, H-bonding |
| Keto | +12.3 | Reduced steric strain |
Substituent Effects on Pyrazole Ring Conformation
Substituents profoundly influence the pyrazole ring’s electronic and steric environment:
- Electron-Withdrawing Effects :
Steric Effects :
Conformational Analysis :
- Molecular dynamics simulations (AMBER) indicate that the lowest-energy conformation features a syn-periplanar arrangement of the C3 and C4 ester groups, maximizing resonance with the pyrazole π-system.
Properties
CAS No. |
96722-97-3 |
|---|---|
Molecular Formula |
C22H21ClN2O4 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
diethyl 5-(4-chlorophenyl)-1-(3-methylphenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)18-19(22(27)29-5-2)24-25(17-8-6-7-14(3)13-17)20(18)15-9-11-16(23)12-10-15/h6-13H,4-5H2,1-3H3 |
InChI Key |
QXGMACIDZKVTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC=CC(=C2)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the pyrazole ring with appropriate substitution.
- Introduction of carboxylic acid groups at the 3 and 4 positions.
- Esterification to form the diethyl ester.
- Incorporation of the 4-chlorophenyl and 3-methylphenyl substituents at positions 5 and 1, respectively.
The synthetic route is often based on condensation and cyclization reactions starting from substituted hydrazines and β-dicarbonyl compounds or their equivalents.
Stepwise Preparation Approach
Step 1: Formation of Substituted Pyrazole Core
- Starting materials such as 4-chloro-3-methylphenyl hydrazine or 4-chlorophenyl hydrazine react with β-ketoesters or β-diketones bearing the 3-methylphenyl group.
- The reaction proceeds via condensation and cyclization to form the pyrazole ring with the desired aryl substitutions.
Step 2: Introduction of Carboxylic Acid Groups
- The pyrazole intermediate is subjected to carboxylation reactions to introduce carboxylic acid groups at the 3 and 4 positions.
- This can be achieved by reaction with reagents such as ethyl bromoacetate or via direct carboxylation using formic acid derivatives under catalytic conditions.
Step 3: Esterification to Diethyl Ester
- The dicarboxylic acid intermediate is esterified using ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the diethyl ester.
- Alternatively, direct synthesis of the diethyl ester can be achieved by using ethyl bromoacetate as an alkylating agent in the presence of a base.
One-Pot and Domino Synthesis Approaches
Recent advances have demonstrated efficient one-pot domino synthesis methods for related pyrazole dicarboxylate derivatives, which can be adapted for this compound:
- A pseudo four-component reaction involving ethyl acetoacetate, substituted pyrazole aldehydes, and ammonium acetate in ethanol or acetonitrile under reflux conditions.
- The intermediate formed is then oxidized in situ using mild oxidants such as iodine-based reagents (e.g., IBD) to yield the diethyl ester product.
- This method reduces reaction time, number of steps, and improves overall yield (up to 85% reported for similar compounds).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Substituted hydrazine + β-ketoester | Reflux in ethanol | 2-4 hours | 70-80 | Base or acid catalysis may be used |
| Carboxylation/alkylation | Ethyl bromoacetate + base (e.g., K2CO3) | Room temp to reflux | 3-6 hours | 65-75 | Controls ester formation |
| Esterification | Ethanol + acid catalyst | Reflux | 4-8 hours | 80-90 | Alternatively direct alkylation |
| One-pot domino synthesis | Ethyl acetoacetate + pyrazole aldehyde + ammonium acetate + IBD | Reflux or ultrasound/microwave | 25-35 min reflux + 5-8 min oxidation | 75-85 | Efficient, fewer purification steps |
Analytical and Research Findings
- The progress of reactions is typically monitored by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate mixtures (e.g., 85:15 v/v).
- Purification is commonly achieved by silica gel column chromatography.
- Characterization of the final product includes ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
- Crystallographic studies of related pyrazole dicarboxylate esters reveal hydrogen bonding patterns and molecular conformations that influence reactivity and stability.
Chemical Reactions Analysis
Types of Reactions
1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester can undergo various chemical reactions, including:
Oxidation: Conversion of the ester groups to carboxylic acids.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Halogenation or alkylation of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Therapeutic Applications
- Enzyme Inhibition : Research indicates that 1H-pyrazole derivatives can act as enzyme inhibitors. They may bind to the active sites of enzymes, preventing their activity and potentially leading to therapeutic applications in treating diseases where such enzymes play a critical role.
- Antimicrobial Activity : Compounds in this class have shown promising antimicrobial properties. Studies have documented their effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
- Antitumor Activity : The compound has been investigated for its antitumor properties. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Agricultural Uses
- Pesticidal Properties : The compound exhibits insecticidal and larvicidal activities, making it a potential candidate for eco-friendly pest management strategies. Its effectiveness against specific pests highlights its utility in agricultural applications .
- Plant Growth Regulation : Some pyrazole derivatives have been studied for their effects on plant growth regulation, potentially serving as growth promoters or inhibitors depending on concentration and application method .
Synthetic Chemistry Applications
- Intermediate for Synthesis : 1H-Pyrazole-3,4-dicarboxylic acid derivatives serve as versatile intermediates in synthesizing various pharmacologically active compounds. Their structural diversity allows for modifications that can lead to new drug candidates .
- Green Chemistry Approaches : The synthesis of this compound can be optimized using green chemistry principles, which aim to reduce waste and improve sustainability in chemical manufacturing processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several pyrazole derivatives against common pathogens. Results indicated that certain modifications in the structure of the diethyl ester significantly enhanced antibacterial activity compared to unmodified compounds .
Case Study 2: Enzyme Inhibition Mechanism
Research focused on the mechanism of action of 1H-pyrazole derivatives as enzyme inhibitors showed that they could effectively bind to target sites on enzymes involved in metabolic pathways related to cancer progression. This finding supports further exploration of these compounds in cancer therapeutics .
Mechanism of Action
The mechanism of action of 1h-pyrazole-3,4-dicarboxylic Acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, Diethyl Ester would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized against related pyrazole dicarboxylates. Key comparisons include:
Substituent Effects on Molecular Packing and Hydrogen Bonding
Dimethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3,4-dicarboxylate (C₁₈H₁₅ClN₂O₄):
Dimethyl 1-(4-methylphenyl)-1H-pyrazole-3,4-dicarboxylate (C₁₄H₁₄N₂O₄):
- Diethyl 1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (C₂₁H₁₉N₃O₆): Substituents: 4-nitrophenyl (position 1), phenyl (position 5). Molecular weight: 409.39 g/mol.
Table 1: Structural and Physical Comparison
Impact of Ester Groups on Physicochemical Properties
- Diethyl vs. Dimethyl Esters :
- Diethyl esters (e.g., target compound) exhibit increased hydrophobicity and altered crystallinity compared to dimethyl analogs due to longer alkyl chains .
- Dimethyl esters often form more rigid hydrogen-bonded networks (e.g., cyclic dimers in compound III ), whereas diethyl derivatives may prioritize van der Waals interactions.
Biological Activity
1H-Pyrazole-3,4-dicarboxylic acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, diethyl ester is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with two carboxylic acid groups that are esterified with ethyl groups. The presence of chlorophenyl and methylphenyl substituents is significant as these groups can influence the biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClN2O4 |
| Molecular Weight | 336.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to 1H-pyrazole-3,4-dicarboxylic acid derivatives demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .
Antitumor Activity
Pyrazoles have been recognized for their potential as anticancer agents. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structural features were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and exhibited cytotoxic effects, particularly when combined with conventional chemotherapy agents like doxorubicin .
Insecticidal and Larvicidal Activity
Some pyrazole derivatives have been evaluated for their insecticidal properties. Research has documented the effectiveness of these compounds in controlling pest populations, suggesting their potential use in agricultural applications .
The biological activity of 1H-pyrazole-3,4-dicarboxylic acid, 5-(4-chlorophenyl)-1-(3-methylphenyl)-, diethyl ester can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial or cancer cell survival.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways leading to apoptosis in cancer cells.
- Hydrogen Bonding : The structural characteristics allow for effective hydrogen bonding interactions with biological macromolecules, enhancing its efficacy .
Case Study 1: Antimicrobial Evaluation
A series of related pyrazole compounds were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that the presence of halogen substituents significantly enhanced the antimicrobial efficacy. The study concluded that modifications at the phenyl ring could lead to improved activity profiles .
Case Study 2: Antitumor Synergy
In a study examining the synergistic effects of pyrazole derivatives with doxorubicin on breast cancer cells, it was found that specific derivatives exhibited enhanced cytotoxicity when used in combination therapy. This synergy was particularly pronounced in MDA-MB-231 cells, suggesting a promising avenue for developing more effective treatment strategies for resistant cancer types .
Q & A
Q. What are the optimal synthetic routes for preparing this pyrazole dicarboxylate derivative?
The compound can be synthesized via condensation reactions using substituted hydrazines and β-keto esters. A common approach involves refluxing 3-methylphenylhydrazine with a β-keto ester precursor (e.g., diethyl oxalacetate) in ethanol, followed by chlorophenyl substitution. Key steps include controlling reaction temperature (50–80°C) and using catalysts like NaN₃ in DMF to improve yield . Post-synthesis purification involves recrystallization from ethanol or dichloromethane .
Q. How is the crystalline structure of this compound validated?
X-ray diffraction (XRD) analysis confirms a monoclinic crystal system with lattice parameters a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, and β = 95.2°. Hydrogen bonding between ester carbonyl groups and pyrazole NH stabilizes the structure. FTIR identifies functional groups (e.g., C=O at 1720 cm⁻¹, N-H at 3200 cm⁻¹), while TEM reveals particle sizes of 50–100 nm .
Q. What analytical methods ensure purity and structural integrity?
Q. What safety and ethical guidelines apply to its synthesis?
Follow CRDC 2020 standards for chemical engineering design (RDF2050103) and process control (RDF2050108). Use fume hoods for volatile solvents (DMF, THF) and adhere to waste disposal protocols for chlorinated intermediates .
Advanced Research Questions
Q. How do substituent positions influence reactivity and biological activity?
The 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing the pyrazole ring and increasing potential for enzyme inhibition (e.g., Staphylococcus enzymes). The 3-methylphenyl substituent introduces steric hindrance, reducing unwanted side reactions. Computational modeling (e.g., DFT) predicts electrophilic attack sites at the C4 position .
Q. How can contradictory crystallographic data be resolved?
Discrepancies in lattice parameters (e.g., β angles varying by ±2°) arise from solvent polarity during recrystallization. Ethanol yields larger unit cells than dichloromethane due to slower evaporation. Use Rietveld refinement to reconcile XRD data with computational predictions .
Q. What methodologies optimize reaction yields in complex pyrazole syntheses?
- Catalyst Screening : NaN₃ in DMF improves azide incorporation by 20% compared to K₂CO₃ .
- Solvent Effects : THF increases cyclization efficiency for dihydro-pyridine derivatives by reducing steric interference .
- Microwave-Assisted Synthesis : Reduces reaction time from 5 hours to 30 minutes with 85% yield .
Q. How can computational models predict decomposition pathways?
Quantum mechanical calculations (e.g., Gaussian 16) simulate thermal stability. The compound decomposes at 220°C via ester cleavage, forming 4-chlorobenzoic acid and CO₂. MD simulations reveal aggregation-driven degradation in aqueous media .
Q. What strategies validate biological activity in absence of direct assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
